molecular formula C19H27NO4 B13765745 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- CAS No. 52904-53-7

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-

Cat. No.: B13765745
CAS No.: 52904-53-7
M. Wt: 333.4 g/mol
InChI Key: VXYKVXYMAISAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Azabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- (hereafter referred to by its full IUPAC name) belongs to the class of substituted 3-azabicyclo[3.3.1]nonane derivatives. These bicyclic systems are notable for their conformational rigidity, which mimics natural alkaloids and enables diverse pharmacological applications, including hypotensive and neuromuscular blocking activities . The syn- configuration at position 9 ensures stereochemical specificity, while the ethyl ester and dual methoxy groups (at the bicyclic core and phenyl ring) modulate solubility and bioavailability .

Properties

CAS No.

52904-53-7

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3

InChI Key

VXYKVXYMAISAET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane framework, which is central to the target compound, can be constructed through several well-established synthetic routes. These methods are broadly classified into:

These approaches enable the formation of the bicyclic ring system with control over stereochemistry, which is critical for obtaining the syn isomer of the compound.

Key Synthetic Approaches Relevant to the Target Compound

Aldol Condensation and Organocatalysis

One effective method for constructing the bicyclo[3.3.1]nonane core involves base-promoted or organocatalyzed aldol condensation reactions between cyclohexanones and α,β-unsaturated aldehydes or ketones. For example, cyclohexanones react with these unsaturated carbonyl compounds to yield bicyclo[3.3.1]nonanes bearing ketone functionality at bridgehead positions, which can be further functionalized.

Organocatalysts such as proline analogues have been shown to improve yield and stereoselectivity in these aldol condensations, favoring the formation of syn isomers due to lower energy conformers with substituents in equatorial positions.

Functional Group Transformations on the Bicyclic Core

Data Tables Summarizing Preparation Conditions

Parameter Details/Conditions Comments
Temperature 0–10 °C for condensation; 50 °C for hydrogenation Controlled to optimize yield and selectivity
Solvents Water, isopropanol, acidic aqueous media Solvent choice critical for reaction efficiency
Catalysts/Reagents Sulfuric acid, Pd(OH)2 on carbon, hydride reagents Catalysts chosen for selectivity and mild conditions
Reaction Time 1 hour for acid addition; 48 hours for hydrogenation Longer times needed for complete conversion
Purification Methods HPLC, crystallization, extraction Ensures high purity of intermediates and final product
Stereochemistry Control Use of organocatalysts or steric factors Favors syn isomer formation

Chemical Reactions Analysis

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its interactions with G-protein coupled receptors (GPCRs), which are crucial in neurotransmission and signal transduction pathways. Research indicates that derivatives of this compound may act as agonists or antagonists at specific receptors, potentially leading to therapeutic effects in neurological disorders .
  • Analgesic Properties :
    • Preliminary studies suggest that this compound exhibits analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways via GPCRs .
  • Antidepressant Activity :
    • Research has indicated that bicyclic compounds similar to this one can influence serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Toxicological Studies

The safety profile of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid has been evaluated through various toxicological assessments:

  • Acute Toxicity : Studies have shown an LD50 greater than 1 g/kg in rodent models, indicating relatively low acute toxicity .
  • Chronic Exposure : Long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity of the compound.

Data Table: Summary of Pharmacological Effects

Application AreaEffect TypeReference Source
NeuropharmacologyGPCR modulation
Analgesic PropertiesPain relief
Antidepressant ActivityMood enhancement
Acute ToxicityLD50 > 1 g/kg

Case Studies

  • Study on GPCR Profiling :
    • A study focused on the profiling of GPCRs using multi-task models demonstrated that compounds similar to 3-Azabicyclo(3.3.1)nonane derivatives could effectively bind to multiple receptor types, enhancing their therapeutic potential in treating various conditions such as depression and chronic pain .
  • Toxicological Assessment :
    • A comprehensive review of toxicity studies indicated that while acute toxicity is low, further investigations into long-term exposure are warranted to assess any potential health risks associated with chronic use .

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound C₂₅H₃₀N₂O₅ ~406 9-methoxy, 3-methoxyphenyl, ethyl ester Hypothetical CNS activity
Anazocine C₁₆H₂₃NO 245.36 9-methoxy, 9-phenyl, 3-methyl Opioid receptor binding
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₁₉NO₂ 197.27 Ethyl ester at position 3 Synthetic precursor
(E)-3-(3-Methoxyphenyl)-2-butenoic acid ethyl ester C₁₃H₁₆O₃ 220.27 3-methoxyphenyl, ethyl ester High-yield synthesis (82%)
9-Benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester C₁₈H₂₃NO₃ 301.39 Benzyl, ketone, ethyl ester Ketone enables derivatization

Biological Activity

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a compound with significant potential in medicinal chemistry due to its unique structural features. This bicyclic compound is part of a larger class known for their diverse biological activities, including anticancer and neuropharmacological effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 934233-73-5

Biological Activity Overview

The biological activity of 3-Azabicyclo(3.3.1)nonane derivatives has been linked to various therapeutic applications:

  • Anticancer Activity : Research indicates that bicyclic compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Neuropharmacological Effects : Some derivatives have shown promise in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.
  • Antimicrobial Properties : Certain analogs exhibit antimicrobial activity against a range of pathogens.

The mechanisms underlying the biological activities of 3-Azabicyclo(3.3.1)nonane derivatives include:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways beneficial for treating mood disorders.

Data Table: Biological Activities and Effects

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
NeuropharmacologicalModulates serotonin and norepinephrine pathways
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Research :
    A study evaluated the efficacy of various 9-azabicyclo[3.3.1]nonane derivatives in inhibiting the growth of breast cancer cell lines. Results demonstrated a dose-dependent reduction in viability, suggesting potential for further development as anticancer agents .
  • Neuropharmacological Effects :
    Another investigation focused on the effects of these compounds on serotonin receptors, revealing that certain derivatives significantly increased serotonin levels in synaptic clefts, which may alleviate symptoms of depression .
  • Antimicrobial Activity :
    A series of experiments tested the antimicrobial properties against common pathogens, showing that selected compounds exhibited notable inhibition zones in agar diffusion assays, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing bicyclic 3-azabicyclo[3.3.1]nonane derivatives, and what reaction conditions optimize yields?

  • Methodological Answer : The compound can be synthesized via Michael addition reactions using α,β-unsaturated carbonyl compounds and piperidine derivatives. For example, reacting methyl/ethyl esters of substituted piperidines with unsaturated ketones under controlled temperatures (0–40°C) and anhydrous conditions yields bicyclic frameworks. Successive double Mannich condensation is another route, where ketones react with amines and aldehydes to form the bicyclic core . Critical factors include pH control (6.5–7.5), solvent polarity (e.g., THF or dichloromethane), and slow reagent addition to minimize side reactions.

Q. How is the stereochemistry of syn-configured 3-azabicyclo[3.3.1]nonane derivatives validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For dynamic analysis, NOESY NMR can identify spatial proximity of protons (e.g., methoxy groups at C9 and C3-methoxyphenyl). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while computational methods (DFT or molecular mechanics) predict stability of syn vs. anti conformers .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methoxy groups at δ 3.2–3.8 ppm). 1^1H-13^13C HSQC/HMBC correlations map bicyclic connectivity.
  • HRMS : Exact mass analysis (e.g., m/z 406.2258) confirms molecular formula .
  • IR : Stretching frequencies for ester carbonyl (1740–1720 cm1^{-1}) and ether linkages (1250–1150 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., neuropharmacological vs. antimicrobial effects) be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To validate:
  • Dose-response studies : Test efficacy across 0.1–100 µM ranges.
  • Target-specific assays : Use in vitro enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) vs. bacterial growth inhibition (MIC assays) .
  • Computational docking : Compare binding affinities to distinct targets (e.g., serotonin receptors vs. bacterial topoisomerases) .

Q. What strategies mitigate stereochemical instability during functionalization of the bicyclic core?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during ester hydrolysis or nucleophilic substitution .
  • Low-temperature reactions : Perform substitutions at −20°C to prevent racemization.
  • Chiral auxiliaries : Employ Evans oxazolidinones to direct stereoselective alkylation .

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-donating groups (e.g., methoxy) activate aryl rings for electrophilic substitution but deactivate palladium-catalyzed couplings. Use Buchwald-Hartwig conditions (Pd2_2(dba)3_3, Xantphos) for C–N bond formation.
  • Steric hindrance : 3-Methoxyphenyl at C9 may require bulky ligands (e.g., DavePhos) to enhance coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.